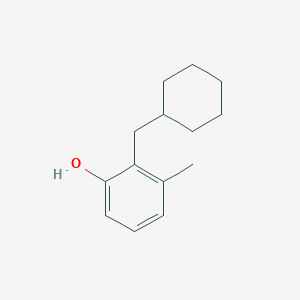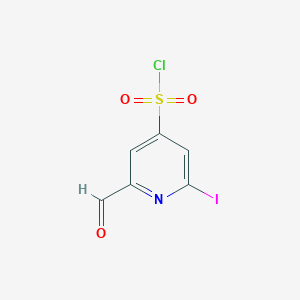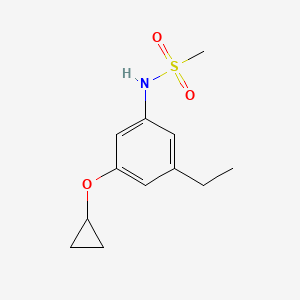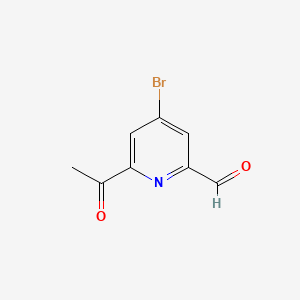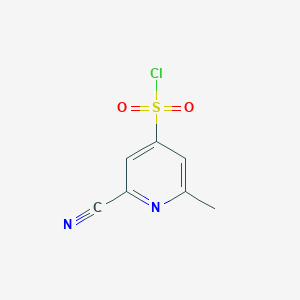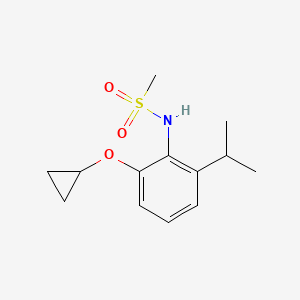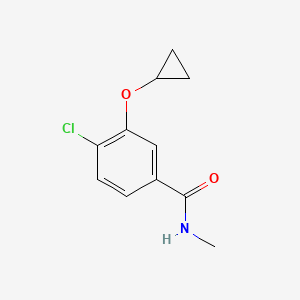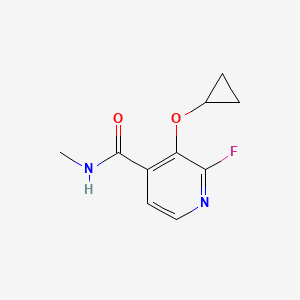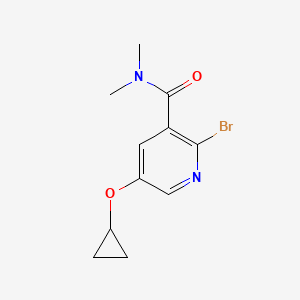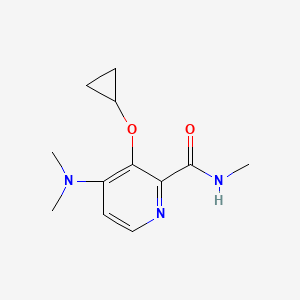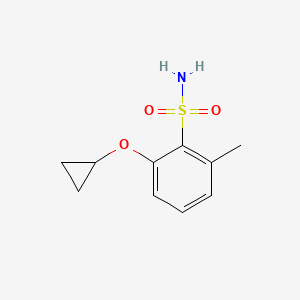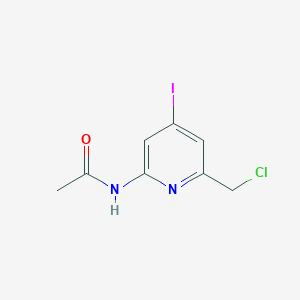
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position and an iodine atom at the 4th position of the pyridine ring, along with an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide typically involves multiple steps. One common method includes the halogenation of a pyridine derivative followed by the introduction of the acetamide group. The process may involve:
Acetamidation: The chloromethylated and iodinated pyridine is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The iodine atom can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
- N-(6-(Chloromethyl)-4-bromopyridin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-fluoropyridin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-chloropyridin-2-yl)acetamide
Comparison: N-(6-(Chloromethyl)-4-iodopyridin-2-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific reactions such as coupling reactions more effectively than other halogens. The iodine atom also influences the compound’s reactivity and biological activity, making it distinct from its bromine, fluorine, and chlorine analogs.
特性
分子式 |
C8H8ClIN2O |
|---|---|
分子量 |
310.52 g/mol |
IUPAC名 |
N-[6-(chloromethyl)-4-iodopyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H8ClIN2O/c1-5(13)11-8-3-6(10)2-7(4-9)12-8/h2-3H,4H2,1H3,(H,11,12,13) |
InChIキー |
DPRKUWJTMOTBHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=N1)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


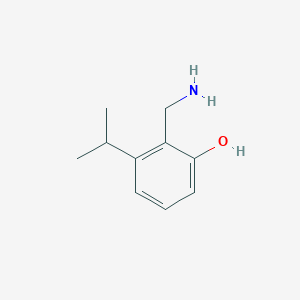
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
